molecular formula C7H13NO2 B13220950 2-Amino-3-methylcyclopentane-1-carboxylic acid

2-Amino-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B13220950
M. Wt: 143.18 g/mol
InChI Key: RDEWDYOMQAEUBN-UHFFFAOYSA-N
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Description

2-Amino-3-methylcyclopentane-1-carboxylic acid is a cyclic amino acid with a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 3-methylcyclopentanone with ammonia or an amine source can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-methylcyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-3-methylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxyl groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s cyclic structure also contributes to its unique binding properties and stability .

Comparison with Similar Compounds

    1-Aminocyclopentane-1-carboxylic acid (Cycloleucine): This compound is structurally similar but lacks the methyl group at the 3-position.

    2-Amino-1-methylcyclopentane-1-carboxylic acid: Another similar compound with the amino group at a different position.

Uniqueness: 2-Amino-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cyclic amino acids and contributes to its specific applications and properties .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4-2-3-5(6(4)8)7(9)10/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

RDEWDYOMQAEUBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1N)C(=O)O

Origin of Product

United States

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